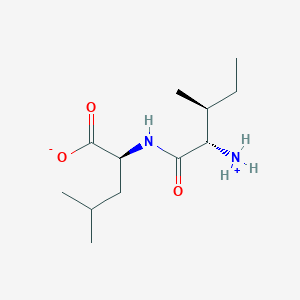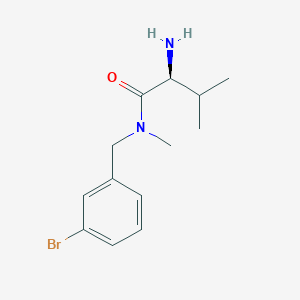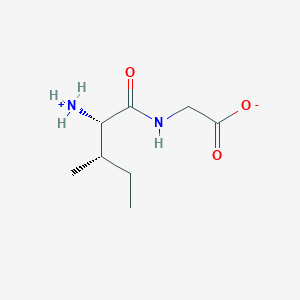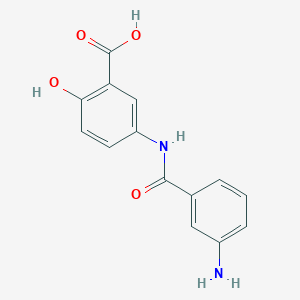
IL zwitterion
Overview
Description
IL zwitterions, also known as ionic liquid-derived zwitterions, are a unique class of compounds where the cation and anion are covalently tethered. These compounds are a type of salt and exhibit fascinating physicochemical properties. Unlike traditional salts, IL zwitterions are derived from ionic liquids, which are organic salts with low melting points. The tethering of the cation and anion in IL zwitterions imparts unique properties that make them interesting for various applications .
Preparation Methods
The synthesis of IL zwitterions typically involves the reaction of ionic liquids with suitable reagents to form the zwitterionic structure. One common method is the reaction of an ionic liquid with a zwitterion-forming reagent under controlled conditions. For example, the reaction of 1-ethyl-3-methylimidazolium chloride with a zwitterion-forming reagent can yield an IL zwitterion. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Industrial production methods for IL zwitterions often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
IL zwitterions undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique structure of the IL zwitterion, which allows for selective reactivity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of an this compound can yield an oxidized zwitterion with altered properties, while substitution reactions can introduce new functional groups into the zwitterionic structure .
Scientific Research Applications
IL zwitterions have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as solvents and catalysts in various reactions, including organic synthesis and polymerization. Their ability to dissolve a wide range of compounds makes them valuable in chemical research .
In biology and medicine, IL zwitterions are explored for their potential as drug delivery agents and bio-compatible materials. Their unique structure allows for selective interaction with biological molecules, making them suitable for targeted drug delivery and biomedical applications .
In industry, IL zwitterions are used in electrochemical devices, such as batteries and supercapacitors, due to their high ionic conductivity and stability. They are also employed in separation processes and as additives in lubricants and coatings .
Mechanism of Action
The mechanism of action of IL zwitterions is primarily based on their ability to interact with various molecular targets through electrostatic and hydrogen bonding interactions. The covalently tethered cation and anion in IL zwitterions create a unique environment that can modulate the properties of the surrounding medium. This allows IL zwitterions to stabilize proteins, enhance solubility, and facilitate selective reactions .
The molecular targets and pathways involved in the action of IL zwitterions depend on their specific application. For example, in drug delivery, IL zwitterions can interact with cell membranes and facilitate the transport of therapeutic agents into cells .
Comparison with Similar Compounds
IL zwitterions are unique compared to other zwitterionic compounds, such as amino acids, due to their origin from ionic liquids. This gives them distinct properties, such as low melting points and high ionic conductivity, which are not typically observed in traditional zwitterions .
Similar compounds to IL zwitterions include traditional zwitterions like amino acids and betaines, as well as other ionic liquid-derived compounds. IL zwitterions stand out due to their tailored properties and versatility in various applications .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXCSQZLLIOCI-GUBZILKMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2S)-2-azaniumyl-3-methylbutanoyl]amino}acetate](/img/structure/B7865043.png)
![{Methyl[(methylammonio)acetyl]amino}acetate](/img/structure/B7865047.png)


![2-[[2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]acetyl]amino]acetate](/img/structure/B7865063.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7865087.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865089.png)
![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865090.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865092.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate](/img/structure/B7865102.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-methylbutanoate](/img/structure/B7865114.png)
![(2S)-1-[(2S)-2-azaniumyl-3-phenylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B7865117.png)
